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Compound of Interest

Compound Name:
(R)-3-Cyclopropyl-2-

hydroxypropanoic acid

CAS No.: 174265-97-5

Cat. No.: B1359166 Get Quote

CAS Number: 174265-97-5 Synonyms: (R)-Cyclopropyl lactic acid; (2R)-3-Cyclopropyl-2-

hydroxypropanoic acid

Executive Summary
(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized

extensively in modern medicinal chemistry.[1] Its structural significance lies in the combination

of a cyclopropyl moiety—known for enhancing metabolic stability and inducing specific

conformational constraints—and a chiral

-hydroxy acid core.[1] This molecule serves as a critical synthon for the synthesis of
peptidomimetics, protease inhibitors (including SARS-CoV-2 MPro inhibitors), and PHD1
inhibitors.

This guide details the chemical identity, strategic utility in drug design, robust synthetic

methodologies, and quality control protocols required for its application in pharmaceutical

development.

Chemical Identity & Physical Properties[2]
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Parameter Data

CAS Number
174265-97-5 (Primary); 1599840-16-0

(Alternate/Salt forms)

IUPAC Name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Molecular Formula

Molecular Weight 130.14 g/mol

Chirality (R)-Enantiomer

Physical State White to off-white crystalline solid or viscous oil

Solubility
Soluble in MeOH, DMSO, EtOAc; sparingly

soluble in non-polar solvents

pKa ~3.8 (Carboxylic acid)

Structural Analysis: The molecule features a stereogenic center at C2. The (R)-configuration is

defined by the Cahn-Ingold-Prelog (CIP) priority rules:

(Highest)

(Lowest)

Strategic Utility in Drug Discovery
Metabolic Stability Engineering
The incorporation of the cyclopropyl group at the C3 position is a deliberate medicinal

chemistry strategy. Unlike a standard propyl or isopropyl chain, the cyclopropyl ring:

Blocks

-Oxidation: The strained ring structure resists typical fatty acid degradation pathways.

Reduces CYP450 Clearance: The cyclopropyl group is less prone to oxidative hydroxylation

compared to flexible alkyl chains, often improving the half-life (

) of the final API.
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Peptidomimetic Scaffolds
(R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a bioisostere for hydrophobic amino

acids (e.g., Leucine, Phenylalanine) in peptidomimetics. The

-hydroxy group allows for the formation of depsipeptides or specific hydrogen-bonding
interactions within enzyme active sites, such as the catalytic triad of serine proteases.

Synthesis & Manufacturing Methodologies
To ensure high enantiomeric excess (

), researchers typically employ asymmetric reduction of the corresponding

-keto acid rather than resolving the racemate.

Route A: Biocatalytic Asymmetric Reduction (Preferred)
This route utilizes lactate dehydrogenase (LDH) or engineered ketoreductases (KREDs) to

reduce 3-cyclopropyl-2-oxopropanoic acid. This method is preferred for its high

stereoselectivity and green chemistry profile.

Protocol:

Precursor Synthesis: Grignard reaction of cyclopropylmagnesium bromide with diethyl

oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate. Hydrolysis provides the free keto-acid.

Enzymatic Reduction:

Substrate: 3-Cyclopropyl-2-oxopropanoic acid.

Enzyme: D-Lactate Dehydrogenase (D-LDH) or specific (R)-selective KRED.

Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

Conditions: pH 7.0 (Phosphate buffer), 30°C.

Workup: Acidification to pH 2, extraction with EtOAc, and crystallization.

Route B: Chemical Asymmetric Hydrogenation
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For labs lacking biocatalysis capabilities, asymmetric hydrogenation using chiral Ruthenium or

Rhodium catalysts is effective.

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl

Hydrogen Source:

gas (40-60 bar) or Transfer Hydrogenation (Formic acid/TEA).

Synthetic Workflow Diagram
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Caption: Figure 1. Biocatalytic route for the synthesis of (R)-3-Cyclopropyl-2-
hydroxypropanoic acid ensuring high enantiopurity.

Analytical Quality Control
Validating the stereochemistry is critical, as the (S)-enantiomer may be inactive or toxic in

biological systems.

Chiral HPLC Method
Direct separation of the acid can be challenging due to peak tailing. Derivatization to the methyl

ester or analysis on specialized columns is recommended.

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Note: Run

a racemic standard first to establish retention times.

Optical Rotation
Parameter:

[2]

Condition: c = 1.0 in Methanol or Chloroform.

Standard: Compare against Certificate of Analysis (CoA) of a reference standard. (R)-lactic

acid derivatives generally exhibit specific rotation values that must be empirically verified for

the cyclopropyl analog, often negative in MeOH.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The

-hydroxy acid moiety is susceptible to intermolecular esterification (oligomerization) upon
prolonged standing at room temperature.

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/jacs.9b01822
https://www.benchchem.com/product/b1359166?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B1359166
https://research.vu.nl/ws/portalfiles/portal/55494973/complete%20dissertation.pdf
https://patents.justia.com/patent/20230373900
https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-cas-number
https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-cas-number
https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-cas-number
https://www.benchchem.com/product/b1359166#r-3-cyclopropyl-2-hydroxypropanoic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359166?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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